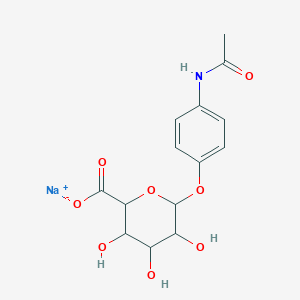

Acetaminophen Glucuronide Sodium Salt

説明

特性

CAS番号 |

120595-80-4 |

|---|---|

分子式 |

C14H16NNaO8 |

分子量 |

349.27 g/mol |

IUPAC名 |

sodium (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 |

InChIキー |

OINXIJJEOMGKPB-CYRSAHDMSA-M |

異性体SMILES |

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |

正規SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Acetaminophen glucuronide, 4-Acetamidophenol Glucuronide, APAP Glucuronide, 4'-Hydroxyacetanilide Glucuronide, Paracetamol Glucuronide |

製品の起源 |

United States |

Foundational & Exploratory

The Biological Activity of Acetaminophen Glucuronide Sodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaminophen (B1664979) Glucuronide Sodium Salt, the principal metabolite of acetaminophen (paracetamol), is a pharmacologically inactive molecule crucial for the detoxification and elimination of its parent drug. This technical guide provides a comprehensive overview of the biological properties of Acetaminophen Glucuronide, focusing on its metabolic formation, pharmacokinetic profile, and the lack of direct pharmacological activity. Detailed experimental protocols for the in-vitro characterization of its formation and its quantification are provided, alongside tabulated quantitative data to support drug development and research activities.

Introduction

Acetaminophen is one of the most widely used analgesic and antipyretic agents globally.[1] Its therapeutic efficacy is well-established; however, its safety profile is intrinsically linked to its metabolism. The major metabolic pathway for acetaminophen in humans is glucuronidation, leading to the formation of Acetaminophen Glucuronide.[2][3] This conjugate is highly water-soluble and readily excreted, representing the primary mechanism of acetaminophen detoxification.[2] This document serves as a technical resource for professionals in drug development and research, offering detailed insights into the biological significance of Acetaminophen Glucuronide Sodium Salt.

Metabolic Formation and Pathway

Acetaminophen is primarily metabolized in the liver via three main pathways: glucuronidation, sulfation, and oxidation.[4] At therapeutic doses, glucuronidation is the predominant pathway, accounting for approximately 52-57% of acetaminophen metabolism.[2]

The formation of Acetaminophen Glucuronide is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of hepatocytes.[2] These enzymes facilitate the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of acetaminophen.[2] Several UGT isoforms are involved in this process, with UGT1A1, UGT1A6, UGT1A9, and UGT2B15 being the most significant contributors.[2][5]

At supratherapeutic doses of acetaminophen, the sulfation pathway becomes saturated, leading to a greater reliance on glucuronidation and oxidation.[2] In cases of massive overdose, the glucuronidation pathway can also become saturated. This saturation, coupled with the depletion of glutathione (B108866) (GSH) stores, leads to an accumulation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for acetaminophen-induced hepatotoxicity.[3]

Figure 1: Metabolic pathways of acetaminophen.

Biological Activity: A Focus on Inactivity

Extensive research has consistently demonstrated that Acetaminophen Glucuronide is a pharmacologically inactive metabolite.[2][6] Its formation serves as a critical detoxification step, converting the moderately lipophilic parent drug into a highly polar, water-soluble compound that can be efficiently eliminated from the body, primarily through renal excretion.

There is no substantive evidence to suggest that Acetaminophen Glucuronide possesses any of the following activities:

-

Analgesic or Antipyretic Effects: The therapeutic effects of acetaminophen are attributed to the parent compound and its other metabolites, not the glucuronide conjugate.

-

Anti-inflammatory Properties: Acetaminophen itself has weak anti-inflammatory activity, and this property is not conferred to its glucuronide metabolite.

-

Receptor Binding: Studies have not identified any significant binding affinity of Acetaminophen Glucuronide to known pharmacological receptors.

-

Modulation of Signaling Pathways: As an inactive metabolite, Acetaminophen Glucuronide is not known to modulate intracellular signaling cascades.

The primary biological significance of Acetaminophen Glucuronide lies in its role in the safe disposition of acetaminophen.

Quantitative Data

Enzyme Kinetics of Acetaminophen Glucuronidation

The following tables summarize the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the glucuronidation of acetaminophen by key human UGT isoforms and liver microsomes. These parameters are essential for predicting drug metabolism rates and potential drug-drug interactions.

Table 1: Kinetic Parameters of Recombinant Human UGT Isoforms for Acetaminophen Glucuronidation

| UGT Isoform | Apparent Km (mM) | Apparent Vmax (relative activity) | Reference(s) |

| UGT1A1 | 9.4 | Intermediate | [7][8] |

| UGT1A6 | 2.2 | Low | [7][8] |

| UGT1A9 | 21 | High | [7][8] |

| UGT2B15 | - | Active | |

| Note: Vmax values are often reported as relative activities due to variations in experimental systems. |

Table 2: Kinetic Parameters of Human Liver Microsomes (HLM) for Acetaminophen Glucuronidation

| Parameter | Value | Reference(s) |

| Apparent Km | 6.89 - 12 mM | [9][10][11] |

| Apparent Vmax | 0.97 mmol/h/kg - 3065 pmol/min/mg protein | [10][11] |

Pharmacokinetic Parameters of Acetaminophen Glucuronide

The pharmacokinetic profile of Acetaminophen Glucuronide is characterized by its rapid formation and efficient elimination.

Table 3: Pharmacokinetic Parameters of Acetaminophen and its Glucuronide Metabolite in Humans

| Parameter | Acetaminophen | Acetaminophen Glucuronide | Reference(s) |

| Half-life (t1/2) | 1.9 - 2.5 hours | ~3.3 hours | [12][13] |

| Volume of Distribution (Vd) | ~0.9 L/kg | - | [13] |

| Total Body Clearance | 4.5 - 5.5 ml/kg/min | - | [13] |

| Urinary Clearance | - | 3.81 L/h | [14] |

| Note: Direct pharmacokinetic parameters for Acetaminophen Glucuronide are less commonly reported than for the parent drug. |

Inhibition of Acetaminophen Glucuronidation

Certain compounds can inhibit UGT enzymes, leading to decreased formation of Acetaminophen Glucuronide and potentially increasing the risk of acetaminophen toxicity.

Table 4: Inhibition Constants (Ki) for Inhibitors of Acetaminophen Glucuronidation

| Inhibitor | UGT Isoform(s) Inhibited | Ki (µM) | Inhibition Type | Reference(s) |

| Dasabuvir | UGT1A1, UGT1A6, UGT1A9 | 3.4 | Mixed | |

| Niflumic Acid | UGT1A9 | 0.10 - 0.40 | Mixed | |

| Niflumic Acid | UGT1A1 | 14 - 18 | Mixed/Noncompetitive | |

| Niflumic Acid | UGT2B15 | 62 | Competitive |

Experimental Protocols

In Vitro Acetaminophen Glucuronidation Assay using Human Liver Microsomes

This protocol describes a typical in vitro assay to determine the kinetics of Acetaminophen Glucuronide formation in human liver microsomes (HLM).

Figure 2: Experimental workflow for in vitro acetaminophen glucuronidation assay.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Acetaminophen

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Alamethicin

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure water

-

Internal Standard (e.g., deuterated acetaminophen glucuronide)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of acetaminophen in a suitable solvent (e.g., water or DMSO). Create a series of working solutions by diluting the stock solution in incubation buffer to achieve the desired final concentrations.

-

Prepare a stock solution of UDPGA (e.g., 50 mM) in ultrapure water.

-

Prepare a stock solution of alamethicin (e.g., 5 mg/mL) in ethanol.

-

Prepare the incubation buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) containing 5 mM MgCl₂.

-

-

Enzyme Preparation and Pre-incubation:

-

Thaw HLM on ice. Dilute the HLM to the desired concentration (e.g., 0.5-1.0 mg/mL) in ice-cold incubation buffer.

-

Add alamethicin to a final concentration of 25 µg/mg of microsomal protein to permeabilize the microsomal membrane.

-

Pre-incubate the HLM-alamethicin mixture for 15 minutes on ice.

-

-

Reaction Initiation and Incubation:

-

In a microcentrifuge tube, add the pre-incubated HLM mixture.

-

Add the acetaminophen working solution to achieve the desired final concentration.

-

Pre-warm the reaction mixture at 37°C for 3 minutes.

-

Initiate the reaction by adding UDPGA to a final concentration of 5 mM.

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously to precipitate the proteins.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

HPLC-MS/MS Method for the Quantification of Acetaminophen Glucuronide

This section provides a general protocol for the quantification of Acetaminophen Glucuronide in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 - 0.5 mL/min

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes of interest.

-

Injection Volume: 5 - 10 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Acetaminophen: e.g., m/z 152 -> 110

-

Acetaminophen Glucuronide: e.g., m/z 328 -> 152

-

Internal Standard: Dependent on the chosen standard.

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for each analyte.

Data Analysis:

-

Construct a calibration curve using known concentrations of Acetaminophen Glucuronide standard.

-

Quantify the concentration of Acetaminophen Glucuronide in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is the major, pharmacologically inert metabolite of acetaminophen. Its formation via UGT-mediated glucuronidation is the primary route of detoxification and elimination for the parent drug. A thorough understanding of the kinetics of its formation and its pharmacokinetic profile is essential for the safe and effective use of acetaminophen and for the development of new chemical entities that may undergo similar metabolic pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in this field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. criver.com [criver.com]

- 7. Interindividual variability in acetaminophen glucuronidation by human liver microsomes: identification of relevant acetaminophen UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of paracetamol glucuronidation by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucuronidation of paracetamol by human liver microsomes in vitro / enzyme kinetic parameters and interactions with short-chain aliphatic alcohols and opiates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and acetaminophen glucuronide in mouse plasma, liver and kidney: Method validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Synthesis and Characterization of Acetaminophen Glucuronide Sodium Salt

Introduction

Acetaminophen (B1664979) Glucuronide (APAP-G), the sodium salt of which is a primary focus of metabolic studies, is the major, inactive phase II metabolite of the widely used analgesic and antipyretic drug, acetaminophen (paracetamol).[1][2] The formation of this conjugate is a critical step in the detoxification and elimination of acetaminophen from the body. This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily isoforms UGT1A1, UGT1A6, UGT1A9, and UGT2B15.[1] The resulting glucuronide is significantly more water-soluble than the parent drug, facilitating its excretion via the kidneys.

This technical guide provides an in-depth overview of the synthesis and characterization of Acetaminophen Glucuronide Sodium Salt, tailored for researchers, scientists, and professionals in drug development and metabolism. It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to ensure clarity and reproducibility.

I. Synthesis of this compound

The synthesis of Acetaminophen Glucuronide can be approached through two primary routes: biological synthesis, which mimics the natural metabolic pathway, and chemical synthesis, which is often required to produce pure standards for analytical purposes.

Biological Pathway

In vivo, acetaminophen is conjugated with glucuronic acid. The glucuronic acid donor is uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), and the reaction is catalyzed by UGT enzymes in the liver. This pathway provides a non-invasive method to obtain the metabolite from biological samples like urine after administration of the parent drug.[3]

References

An In-depth Technical Guide to the Chemical Properties and Stability of Acetaminophen Glucuronide Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (B1664979), a widely used analgesic and antipyretic, is primarily metabolized in the liver into pharmacologically inactive compounds that are subsequently excreted. One of the major metabolites is acetaminophen glucuronide, which is formed through the conjugation of acetaminophen with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily isoforms UGT1A1, UGT1A6, and UGT1A9.[1] The resulting acetaminophen glucuronide is then typically excreted in the urine. The sodium salt of acetaminophen glucuronide is a key analytical standard for pharmacokinetic and metabolic studies of acetaminophen. This guide provides a comprehensive overview of its chemical properties and stability profile.

Chemical and Physical Properties

Acetaminophen Glucuronide Sodium Salt is an off-white to brown solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | Sodium (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate | N/A |

| Synonyms | p-Acetamidophenyl β-D-glucuronide sodium salt, Paracetamol Glucuronide Sodium Salt, APAP Glucuronide Sodium Salt | N/A |

| CAS Number | 120595-80-4 | N/A |

| Molecular Formula | C₁₄H₁₆NNaO₈ | N/A |

| Molecular Weight | 349.27 g/mol | N/A |

| Appearance | Brown Solid | [2] |

| Purity | >95% | [2] |

| Solubility | Slightly soluble in methanol (B129727) and water. | N/A |

Synthesis and Purification

The synthesis of this compound is a multi-step process that can be achieved through both enzymatic and chemical methods.

Enzymatic Synthesis

Enzymatic synthesis mirrors the in vivo metabolic pathway of acetaminophen. This method typically involves the use of liver microsomes, which contain the necessary UGT enzymes, or purified UGT isoforms.

Experimental Protocol: Enzymatic Synthesis

-

Preparation of Reaction Mixture: A typical reaction mixture includes acetaminophen, UDP-glucuronic acid (UDPGA) as the glucuronic acid donor, and a source of UGT enzymes (e.g., liver microsomes). The reaction is carried out in a suitable buffer, such as phosphate (B84403) or Tris-HCl buffer.

-

Incubation: The reaction mixture is incubated at 37°C to allow for the enzymatic conversion of acetaminophen to its glucuronide conjugate. The kinetics of this reaction are dependent on the specific UGT isoforms present and the substrate concentrations.[1]

-

Termination and Purification: The reaction is terminated, and the product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the acetaminophen glucuronide.

Chemical Synthesis

While less common for this specific metabolite, chemical synthesis offers an alternative route. A general approach would involve the protection of reactive groups on both acetaminophen and a glucuronic acid derivative, followed by a coupling reaction and subsequent deprotection to yield the final product.

Stability Profile

The stability of this compound is a critical factor for its use as an analytical standard and in research.

Solid-State Stability

When stored as a solid at -20°C, this compound is stable for at least four years.

Solution Stability

Aqueous solutions of this compound are not recommended for storage for more than one day. The stability of the compound in solution is influenced by pH, temperature, and the presence of light.

Forced Degradation Studies

Experimental Protocol: Forced Degradation Study

-

Acid Hydrolysis: A solution of this compound is treated with a strong acid (e.g., 1N HCl) at an elevated temperature.

-

Base Hydrolysis: A solution of the compound is treated with a strong base (e.g., 1N NaOH) at an elevated temperature.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, in solution.

-

Thermal Degradation: The solid compound is subjected to dry heat at a specified temperature for a defined period.

-

Photostability: A solution of the compound is exposed to UV and visible light.

-

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Analytical Methods for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity and stability of this compound.

Experimental Protocol: Stability-Indicating HPLC Method Development

-

Column Selection: A C18 reversed-phase column is a common choice for the separation of acetaminophen and its metabolites.

-

Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The pH of the aqueous phase is a critical parameter for achieving optimal separation.

-

Detection: UV detection at a wavelength of approximately 254 nm is suitable for detecting acetaminophen and its glucuronide metabolite.

-

Method Validation: The developed HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Metabolic Pathway of Acetaminophen

The following diagram illustrates the major metabolic pathways of acetaminophen, leading to the formation of acetaminophen glucuronide and other metabolites.

Caption: Major metabolic pathways of acetaminophen.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting stability testing of this compound.

References

An In-depth Technical Guide to the Core Differences Between Acetaminophen and its Inactive Metabolite, Acetaminophen Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaminophen (B1664979) (APAP) is a widely utilized analgesic and antipyretic agent. Its therapeutic efficacy is, however, shadowed by a dose-dependent hepatotoxicity, a phenomenon intricately linked to its metabolic fate. The primary route of APAP metabolism at therapeutic doses is glucuronidation, leading to the formation of acetaminophen glucuronide (AG), a pharmacologically inactive metabolite. This guide provides a comprehensive comparison of the parent drug, acetaminophen, and its major inactive metabolite, acetaminophen glucuronide. It delves into their physicochemical properties, metabolic pathways, and distinct biological activities. Furthermore, detailed experimental protocols for their quantification and the assessment of cytotoxicity are presented, alongside visual representations of key biological and experimental processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Acetaminophen is a cornerstone of pain and fever management globally. While generally safe at therapeutic concentrations, overdose can lead to severe and potentially fatal liver damage.[1] This toxicity is not caused by the parent drug itself but by a reactive minor metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2][3] The formation of NAPQI is favored when the primary, non-toxic metabolic pathways of glucuronidation and sulfation become saturated.[2]

The most significant metabolic pathway for acetaminophen is its conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs), to form acetaminophen glucuronide (AG).[2][4] This metabolite is pharmacologically inactive and is readily excreted from the body.[2][5] Understanding the distinctions between acetaminophen and acetaminophen glucuronide is paramount for comprehending the drug's safety profile, developing new therapeutic strategies for overdose, and designing safer analgesics.

This technical guide aims to provide a detailed comparative analysis of acetaminophen and its glucuronide metabolite, focusing on the core requirements of drug development professionals.

Physicochemical and Pharmacokinetic Properties

The addition of a glucuronide moiety to acetaminophen significantly alters its physicochemical and pharmacokinetic properties, rendering it more water-soluble and facilitating its elimination.

Data Presentation: Comparative Properties

| Property | Acetaminophen (APAP) | Acetaminophen Glucuronide (AG) | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | C₁₄H₁₇NO₈ | [3][6] |

| Molecular Weight ( g/mol ) | 151.16 | 327.29 | [3][7] |

| Water Solubility | 14 mg/mL | 27.7 mg/mL (predicted) | [3][8] |

| logP | ~0.46 | -0.68 to -1.0 (predicted) | [3][8] |

| Biological Activity | Analgesic, Antipyretic, Hepatotoxic at high doses | Inactive | [4][5] |

Data Presentation: Pharmacokinetic Parameters in Healthy Adults

| Parameter | Acetaminophen (APAP) | Acetaminophen Glucuronide (AG) | Reference(s) |

| Plasma Half-life (t½) | 1.9 - 2.5 hours | Longer than APAP (not specified) | [9] |

| Volume of Distribution (Vd) | ~0.9 L/kg | Not specified | [9] |

| Renal Clearance | Minor pathway for parent drug | Major elimination pathway | [2][9] |

| Metabolism | Primarily by glucuronidation (~55%) and sulfation (~30%) | Not metabolized further | [9] |

| Urinary Excretion (% of dose) | <5% (unchanged) | ~55% | [9] |

Metabolism and Bioactivity

The biotransformation of acetaminophen is a critical determinant of its safety and efficacy.

Metabolic Pathways

At therapeutic doses, acetaminophen is primarily metabolized in the liver via two major pathways:

-

Glucuronidation: This is the main metabolic route, where UGT enzymes, predominantly UGT1A1, UGT1A6, and UGT1A9, conjugate acetaminophen with glucuronic acid to form the non-toxic acetaminophen glucuronide.[10][11]

-

Sulfation: Sulfotransferases (SULTs) catalyze the conjugation of acetaminophen with sulfate (B86663), forming another non-toxic metabolite, acetaminophen sulfate.[2]

A minor fraction of acetaminophen is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to the highly reactive and toxic metabolite, NAPQI.[2] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). However, in cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation.[2] The subsequent depletion of hepatic GSH stores results in NAPQI binding to cellular proteins, causing oxidative stress and hepatocellular necrosis.[2][12]

Biological Inactivity of Acetaminophen Glucuronide

Acetaminophen glucuronide is considered a pharmacologically inactive metabolite.[4][5] The addition of the bulky and polar glucuronide group prevents its interaction with the pharmacological targets of acetaminophen and facilitates its rapid excretion via the kidneys.[2][9]

Experimental Protocols

Accurate quantification of acetaminophen and its metabolites is crucial for pharmacokinetic studies and toxicity assessments.

Quantification of Acetaminophen and Acetaminophen Glucuronide by LC-MS/MS

This protocol provides a general methodology for the simultaneous quantification of acetaminophen and acetaminophen glucuronide in plasma samples.

Objective: To determine the concentration of acetaminophen and acetaminophen glucuronide in plasma.

Materials:

-

Plasma samples

-

Acetaminophen and Acetaminophen Glucuronide analytical standards

-

Internal standard (e.g., Acetaminophen-d4)

-

Acetonitrile (ACN)

-

Formic acid

-

Water (HPLC-grade)

-

96-well plates

-

Centrifuge

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a 96-well plate, add 150 µL of ACN containing the internal standard to precipitate proteins.

-

Vortex the plate for 5 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate for analysis.[13]

-

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing over several minutes to elute the analytes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for acetaminophen, acetaminophen glucuronide, and the internal standard should be optimized.

-

-

Data Analysis:

-

Construct a calibration curve using the analytical standards.

-

Quantify the concentration of acetaminophen and acetaminophen glucuronide in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Validation Parameters:

| Parameter | Typical Acceptance Criteria | Reference(s) |

| Linearity (r²) | >0.99 | [14][15] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | [14][16] |

| Intra- and Inter-day Precision (%CV) | <15% (<20% at LLOQ) | [14][16] |

| Intra- and Inter-day Accuracy (%Bias) | ±15% (±20% at LLOQ) | [14][16] |

| Recovery (%) | Consistent and reproducible | [15] |

Cell Viability Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of acetaminophen using the MTT assay.

Objective: To determine the effect of acetaminophen on cell viability.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium

-

Acetaminophen stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of acetaminophen in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the acetaminophen dilutions. Include a vehicle control (medium without acetaminophen).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[17][18]

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.[18]

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Plot cell viability against acetaminophen concentration to determine the IC₅₀ value.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathways of acetaminophen.

Caption: Signaling pathway of acetaminophen-induced hepatotoxicity.

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The conversion of acetaminophen to acetaminophen glucuronide represents a critical detoxification step, transforming a pharmacologically active and potentially toxic compound into an inactive, readily excretable metabolite. The significant differences in their physicochemical properties, driven by the addition of the glucuronide moiety, underscore the importance of this metabolic pathway in ensuring the safe use of acetaminophen. For drug development professionals, a thorough understanding of these differences is essential for the rational design of safer drugs, the development of effective treatments for overdose, and the accurate assessment of drug metabolism and safety in preclinical and clinical studies. The experimental protocols and visual aids provided in this guide serve as valuable resources for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. ClinPGx [clinpgx.org]

- 7. Acetaminophen Glucuronide | C14H17NO8 | CID 83944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Clinical pharmacokinetics of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scite.ai [scite.ai]

- 13. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and acetaminophen glucuronide in mouse plasma, liver and kidney: Method validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

The Role of Acetaminophen Glucuronide in Hepatotoxicity Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetaminophen (B1664979) (APAP) overdose is a leading cause of drug-induced liver injury (DILI). While the direct toxic effects are primarily attributed to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), the role of its major metabolite, acetaminophen glucuronide (APAP-G), is often considered benign. This technical guide provides a comprehensive examination of the role of APAP-G in hepatotoxicity studies. It delves into the metabolic pathways of acetaminophen, the evidence for the non-toxicity of APAP-G, its function as a critical detoxification product, and its utility as a biomarker in preclinical and clinical research. This guide also provides detailed experimental protocols and visual workflows to aid researchers in their study design and data interpretation.

Introduction: The Metabolic Fate of Acetaminophen

Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[1] At therapeutic doses, the majority of APAP is conjugated with glucuronic acid to form APAP-G (approximately 50-60%) and with sulfate (B86663) to form acetaminophen sulfate (APAP-S) (approximately 30-40%).[2][3] These conjugation reactions are phase II metabolic pathways that render the drug more water-soluble and facilitate its excretion.[4] A minor fraction of APAP is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to the highly reactive and toxic metabolite, NAPQI.[2] Under normal conditions, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH).[4]

However, in the event of an APAP overdose, the glucuronidation and sulfation pathways become saturated.[5] This saturation leads to a greater proportion of APAP being shunted to the CYP450-mediated oxidation pathway, resulting in the excessive production of NAPQI.[5] The subsequent depletion of hepatic GSH stores allows NAPQI to bind to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[6][7]

The Role of Acetaminophen Glucuronide (APAP-G)

A Product of Detoxification, Not a Direct Toxin

Saturation of Glucuronidation: A Key Event in Toxicity

The saturation of the glucuronidation pathway is a pivotal event in the initiation of APAP-induced hepatotoxicity.[5] This metabolic bottleneck diverts APAP towards the toxifying oxidation pathway. Therefore, understanding the kinetics of APAP-G formation and excretion is crucial for assessing the risk of hepatotoxicity.

APAP-G as a Biomarker

The concentration of APAP-G in plasma and urine can serve as a valuable biomarker in hepatotoxicity studies. Monitoring the levels of APAP-G, in conjunction with APAP and other metabolites, can provide insights into the metabolic status of the liver and the extent of pathway saturation. In clinical settings of APAP overdose, urinary metabolite profiles can help in assessing the metabolic phenotype and predicting the risk of liver injury.[10][11]

Role in Cholestasis

The biliary excretion of APAP-G is mediated by the multidrug resistance-associated protein 2 (MRP2).[12] While some drug glucuronides have been implicated in cholestatic liver injury through the inhibition of bile salt export pumps like BSEP, there is limited evidence to suggest a significant role for APAP-G in causing cholestasis.[13][14] In cholestatic conditions, the expression and function of transporters like MRP2 and MRP3 can be altered, which in turn affects the disposition of APAP-G.[15][16] For example, in bile duct-ligated rats, the hepatic synthesis and urinary elimination of APAP-G are increased, suggesting a compensatory mechanism.[15][17]

Data Presentation: Quantitative Analysis of Acetaminophen and its Metabolites

The following tables summarize key quantitative data related to acetaminophen metabolism and hepatotoxicity.

Table 1: Pharmacokinetic Parameters of Acetaminophen and its Metabolites

| Parameter | Acetaminophen (APAP) | Acetaminophen Glucuronide (APAP-G) | Acetaminophen Sulfate (APAP-S) | APAP-Cysteine Adducts (NAPQI marker) |

| Peak Plasma Concentration (Therapeutic Dose) | 5-20 µg/mL[18] | Varies, generally higher than APAP post-peak[4] | Varies | Not typically detected or very low |

| Peak Plasma Concentration (Toxic Dose) | >150 µg/mL (4h post-ingestion)[19] | Significantly elevated | Elevated, but may be lower than APAP-G | Detectable and elevated[20][21] |

| Urinary Excretion (Therapeutic Dose) | <5% | 40-65%[3] | 20-45%[3] | Minor |

| Urinary Excretion (Toxic Dose) | Increased percentage of unchanged APAP | Decreased percentage relative to total dose | Decreased percentage relative to total dose | Increased mercapturic acid conjugates[10] |

| Cmax of Adducts (Toxic Dose in Mice) | N/A | N/A | N/A | ~9.1 nmol/mL (150 mg/kg dose)[20] |

| Cmax of Adducts (Non-Toxic Dose in Humans) | N/A | N/A | N/A | ~0.10 nmol/mL[21] |

Table 2: In Vitro Acetaminophen Hepatotoxicity Data

| Cell Type | APAP Concentration | Time Point | Endpoint | Observation | Reference |

| Primary Human Hepatocytes | 5-20 mM | 24-48 h | Necrosis (ALT release) | Dose-dependent increase in necrosis | [6][8] |

| Primary Human Hepatocytes | 10 mM | 12 h | Mitochondrial Membrane Potential | Loss of mitochondrial membrane potential | [8] |

| C3A:HUVEC co-culture | 5 mM | 24 h | Cytotoxicity | Reduced cytotoxicity compared to monocultures | [22] |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

HepG2 cells (or other suitable hepatocyte cell line/primary hepatocytes)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Acetaminophen (APAP) stock solution

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of APAP in culture medium. Remove the old medium from the wells and add 100 µL of the APAP dilutions. Include a vehicle control (medium with the same concentration of solvent used for APAP, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well to a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Quantification of APAP and APAP-G in Plasma by UPLC-MS/MS

This protocol provides a general method for the simultaneous quantification of acetaminophen and its glucuronide metabolite in plasma.

Materials:

-

UPLC-MS/MS system with a C18 column

-

Plasma samples

-

Internal standard (e.g., APAP-d4)

-

Methanol

-

Formic acid

-

Ammonium acetate

Procedure:

-

Sample Preparation:

-

To 50 µL of plasma, add 100 µL of internal standard solution (in methanol).

-

Add 350 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

UPLC-MS/MS Analysis:

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for APAP, APAP-G, and the internal standard need to be optimized.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Quantify the concentrations of APAP and APAP-G in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Visualization of Key Pathways and Workflows

Signaling Pathway: JNK Activation in APAP-induced Hepatotoxicity

Experimental Workflow: In Vivo APAP Hepatotoxicity Study

Logical Relationship: Acetaminophen Metabolism and Toxicity

References

- 1. bds.berkeley.edu [bds.berkeley.edu]

- 2. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]

- 3. childrenscolorado.org [childrenscolorado.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Paracetamol poisoning - Wikipedia [en.wikipedia.org]

- 6. Mechanisms of Acetaminophen-induced Cell Death in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of acetaminophen-induced cell death in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lack of direct cytotoxicity of extracellular ATP against hepatocytes: role in the mechanism of acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolomics Analysis of Urine Samples from Children after Acetaminophen Overdose | MDPI [mdpi.com]

- 12. Induction of Mrp3 and Mrp4 transporters during acetaminophen hepatotoxicity is dependent on Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro inhibition of the bile salt export pump correlates with risk of cholestatic drug-induced liver injury in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hepatic synthesis and urinary elimination of acetaminophen glucuronide are exacerbated in bile duct-ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Hepatic synthesis and urinary elimination of acetaminophen glucuronide are exacerbated in bile duct-ligated rats. - CONICET [bicyt.conicet.gov.ar]

- 18. Acetaminophen Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 19. Acetaminophen Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

- 20. Plasma and Liver Acetaminophen-Protein Adduct Levels in Mice after Acetaminophen Treatment: Dose-Response, Mechanisms, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Acetaminophen protein adduct formation following low dose acetaminophen exposure: comparison of immediate release vs. extended release formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Acetaminophen cytotoxicity is ameliorated in a human liver organotypic co-culture model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Acetaminophen Glucuronide in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (B1664979) (APAP) is a widely used analgesic and antipyretic drug.[1][2] After administration, it is extensively metabolized in the liver, primarily into acetaminophen glucuronide (APAP-GLU) and acetaminophen sulfate (B86663) (APAP-SUL).[3][4] The quantification of these metabolites, particularly APAP-GLU, in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[1][2][5] This application note provides a detailed protocol for the sensitive and selective quantification of acetaminophen glucuronide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a robust and widely adopted analytical technique for this purpose.[5][6]

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC) to accurately quantify acetaminophen glucuronide in a complex biological matrix like human plasma. The protocol involves protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[5][6] An internal standard (IS), such as a deuterated analog of acetaminophen (APAP-D4), is used to ensure accuracy and precision by compensating for matrix effects and variations in sample processing.[1][2][6]

Experimental Workflow

Caption: Experimental workflow for the quantification of Acetaminophen Glucuronide.

Materials and Reagents

-

Acetaminophen Glucuronide (analytical standard)

-

Acetaminophen-D4 (Internal Standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (drug-free)

-

Microcentrifuge tubes

-

Pipettes and tips

-

LC-MS/MS system with ESI source

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of acetaminophen glucuronide and acetaminophen-D4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the acetaminophen glucuronide stock solution with a mixture of methanol and water (50:50, v/v) to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the acetaminophen-D4 stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 10 µL of human plasma.[1][2]

-

Add 40 µL of the internal standard working solution (Acetaminophen-D4) for protein precipitation.[1]

-

Vortex the mixture for 15 seconds.[1]

-

Centrifuge the samples at 16,000 x g for 5 minutes to precipitate proteins.[1]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | UPLC System |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.0 µm)[5][6] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.4 mL/min[2][7] |

| Gradient | A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing mobile phase B.[2][3] |

| Injection Volume | 2 - 10 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 3.5 - 7.5 minutes[3][8] |

Tandem Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode.[5][6] Some methods utilize negative ion mode for APAP-GLU.[9] |

| MRM Transitions | Acetaminophen Glucuronide: m/z 326.0 → 150.0[9] Acetaminophen-D4 (IS): Specific transition for the deuterated standard. |

| Ion Source Temp. | 500 °C[9] |

| Dwell Time | 100 msec[9] |

Data Analysis and Quantification

The concentration of acetaminophen glucuronide in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is commonly used for the calibration curve.

Method Validation Summary

A summary of typical validation parameters for the quantification of acetaminophen glucuronide in human plasma is presented below.

| Parameter | Typical Range/Value |

| Linearity Range (ng/mL) | 3.2 - 100 ng/mL[3] or 0.25 - 20 mg/L (250 - 20000 ng/mL)[5][6] |

| Correlation Coefficient (r²) | > 0.99[5][6] |

| Intra-day Precision (%CV) | < 15%[5][6] |

| Inter-day Precision (%CV) | < 15%[5][6] |

| Accuracy (% Bias) | Within ±15% of the nominal concentration[3] |

| Recovery (%) | Consistent and reproducible, typically ≥60%[3][10] |

| Lower Limit of Quantification (LLOQ) | 3.2 ng/mL[3] |

Acetaminophen Metabolism

Caption: Metabolic pathways of Acetaminophen.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of acetaminophen glucuronide in human plasma using LC-MS/MS. The method is sensitive, specific, and reliable, making it suitable for a wide range of applications in clinical and pharmaceutical research. The provided workflow, protocols, and validation data serve as a valuable resource for researchers and scientists involved in drug metabolism and pharmacokinetic studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and acetaminophen glucuronide in mouse plasma, liver and kidney: Method validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC Method for the Simultaneous Separation and Quantification of Acetaminophen and Its Major Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetaminophen (B1664979) (APAP) is a widely used over-the-counter analgesic and antipyretic drug.[1] While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity.[2][3] This toxicity is primarily mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), during cytochrome P450-mediated metabolism.[2][4][5][6] Understanding the metabolic fate of acetaminophen is crucial for toxicological studies, drug development, and clinical monitoring. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of acetaminophen and its primary metabolites.

The major metabolic pathways of acetaminophen include glucuronidation and sulfation, which produce non-toxic water-soluble conjugates that are excreted in the urine.[3][4][6] A smaller fraction is oxidized by cytochrome P450 enzymes, primarily CYP2E1, to form the toxic NAPQI.[5][6] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH).[4][6] However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation and depletion of GSH stores.[4] The excess NAPQI can then bind to cellular proteins, leading to oxidative stress and liver cell damage.[6] The detoxified glutathione conjugate is further processed to cysteine and mercapturate (N-acetylcysteine) conjugates.[7]

This method provides a reliable approach to separate and quantify acetaminophen, its major phase II metabolites (acetaminophen-glucuronide and acetaminophen-sulfate), and metabolites derived from the NAPQI pathway (acetaminophen-cysteine and acetaminophen-mercapturate), which is critical for preclinical and clinical research.

Metabolic Pathway of Acetaminophen

The metabolic pathway of acetaminophen is summarized in the diagram below. At therapeutic doses, the majority of acetaminophen is metabolized via glucuronidation and sulfation. A small percentage is oxidized to the toxic intermediate NAPQI, which is subsequently detoxified.

Caption: Metabolic pathways of acetaminophen at therapeutic doses.

Experimental Protocols

Materials and Reagents

-

Acetaminophen (Reference Standard)

-

Acetaminophen-glucuronide (Reference Standard)

-

Acetaminophen-sulfate (Reference Standard)

-

Acetaminophen-cysteine (Reference Standard)

-

Acetaminophen-mercapturate (Reference Standard)

-

Acetonitrile (B52724) (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Ultrapure Water

-

Plasma or Urine Samples

Instrumentation and Chromatographic Conditions

The following protocol is a representative method adapted from published literature.[8]

-

HPLC System: A standard HPLC or UPLC system with a UV or mass spectrometric detector.

-

Column: Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).[8]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[8]

-

Column Temperature: 40 °C.

-

Detection: UV at 254 nm or 260 nm, or MS/MS detection for higher sensitivity and specificity.[10][11]

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 6.3 | 5 | 95 |

| 6.31 | 95 | 5 |

| 8.0 | 95 | 5 |

Sample Preparation Protocol (for Plasma)

-

To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard (if used).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC Method Development Workflow

The development of a robust HPLC method involves a systematic approach to optimize the separation of all target analytes.

Caption: A typical workflow for HPLC method development.

Data Presentation

The performance of the HPLC method should be validated according to established guidelines (e.g., FDA).[7][8] Key validation parameters are summarized below. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Acetaminophen | 16 - 500 | > 0.99 |

| Acetaminophen-glucuronide | 3.2 - 100 | > 0.99 |

| Acetaminophen-sulfate | 3.2 - 100 | > 0.99 |

| Acetaminophen-cysteine | 0.64 - 20 | > 0.99 |

| Acetaminophen-mercapturate | 0.96 - 20 | > 0.99 |

Data adapted from a UPLC-MS/MS method for illustrative purposes.[7]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| Acetaminophen | ~5 | ~16 |

| Acetaminophen-glucuronide | ~1 | ~3.2 |

| Acetaminophen-sulfate | ~1 | ~3.2 |

| Acetaminophen-cysteine | ~0.2 | ~0.64 |

| Acetaminophen-mercapturate | ~0.3 | ~0.96 |

Data adapted from a UPLC-MS/MS method for illustrative purposes.[7]

Table 3: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Acetaminophen | Low QC | < 15 | < 15 | 85-115 |

| Mid QC | < 15 | < 15 | 85-115 | |

| High QC | < 15 | < 15 | 85-115 | |

| APAP-Glucuronide | Low QC | < 15 | < 15 | 85-115 |

| Mid QC | < 15 | < 15 | 85-115 | |

| High QC | < 15 | < 15 | 85-115 | |

| APAP-Sulfate | Low QC | < 15 | < 15 | 85-115 |

| Mid QC | < 15 | < 15 | 85-115 | |

| High QC | < 15 | < 15 | 85-115 |

Acceptance criteria as per general bioanalytical method validation guidelines.

Conclusion

The HPLC method described in this application note provides a robust and reliable means for the simultaneous separation and quantification of acetaminophen and its major metabolites. This method is suitable for a wide range of applications in drug metabolism, pharmacokinetics, and toxicology research. The detailed protocol and workflow can be adapted and optimized for specific laboratory instrumentation and research needs. The use of UPLC-MS/MS can further enhance sensitivity and selectivity, allowing for the analysis of a broader range of metabolites at lower concentrations.[7]

References

- 1. rjptonline.org [rjptonline.org]

- 2. PharmGKB Blog: Pathways of acetaminophen metabolism at therapeutic versus toxic doses [pharmgkb.blogspot.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Acetaminophen – metabolism [sites.duke.edu]

- 5. researchgate.net [researchgate.net]

- 6. Paracetamol - Wikipedia [en.wikipedia.org]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction Protocol for the Quantification of Acetaminophen Glucuronide in Human Urine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetaminophen (B1664979) is a widely used analgesic and antipyretic drug. After administration, it is extensively metabolized in the liver, primarily through glucuronidation and sulfation, before being excreted in the urine. Acetaminophen glucuronide is the major metabolite. The accurate quantification of acetaminophen and its metabolites in urine is crucial for pharmacokinetic studies, drug metabolism research, and in the clinical assessment of acetaminophen overdose. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes interferences from complex biological matrices like urine, leading to cleaner extracts and more reliable analytical results.[1][2] This application note provides a detailed protocol for the solid-phase extraction of acetaminophen glucuronide from human urine samples prior to chromatographic analysis.

Principle

This protocol utilizes a hydrophilic-lipophilic balanced (HLB) SPE sorbent.[3][4][5][6][7] This type of sorbent is a copolymer with both hydrophilic and lipophilic functional groups, making it ideal for the retention of a broad spectrum of compounds, from polar to non-polar, from aqueous samples.[3][4][6] Acetaminophen glucuronide, being more polar than its parent compound, is effectively retained on the HLB sorbent. The protocol involves conditioning the SPE cartridge, loading the pre-treated urine sample, washing away interfering substances, and finally eluting the analyte of interest.

Experimental Protocol

Materials and Reagents

-

Solid-Phase Extraction Cartridges: Hydrophilic-Lipophilic Balanced (HLB), 60 mg, 3 mL (or similar)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Deionized water (18 MΩ·cm)

-

Urine samples

-

Centrifuge

-

SPE vacuum manifold

-

pH meter or pH strips

-

Vortex mixer

Sample Pre-treatment

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 10 seconds to ensure homogeneity.

-

Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.

-

Take 1.0 mL of the supernatant and transfer it to a clean tube.

-

Adjust the pH of the urine sample to approximately 6.0-7.0 using dilute formic acid or ammonium (B1175870) hydroxide (B78521) if necessary. While some protocols for other analytes may involve acidification, maintaining a near-neutral pH is generally suitable for the stability of the glucuronide conjugate.

Solid-Phase Extraction Procedure

The following steps are to be performed using an SPE vacuum manifold.

-

Conditioning:

-

Pass 1 mL of methanol through the HLB cartridge.

-

Follow with 1 mL of deionized water. Do not allow the sorbent bed to dry out.

-

-

Equilibration:

-

Pass 1 mL of deionized water through the cartridge. Ensure the sorbent bed remains submerged.

-

-

Sample Loading:

-

Load the 1.0 mL of pre-treated urine sample onto the cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

-

Apply a vacuum to dry the sorbent bed for approximately 1-2 minutes.

-

-

Elution:

-

Place a clean collection tube in the manifold.

-

Elute the acetaminophen glucuronide from the cartridge by passing 1.0 mL of methanol through the sorbent.

-

Collect the eluate for analysis.

-

Post-Extraction

-

The eluate can be directly injected into an HPLC or LC-MS/MS system for analysis.

-

If required, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the sample.

Data Presentation

The following table summarizes typical performance data for the analysis of acetaminophen and its metabolites using methods involving solid-phase extraction followed by HPLC or LC-MS/MS.

| Parameter | Acetaminophen | Acetaminophen Glucuronide | Method | Reference |

| Recovery | 93.1% (plasma), 89.1% (urine) | 93.7% (plasma), 92.3% (urine) | HPLC-MS/MS | [8] |

| Linearity Range (Plasma) | 10 - 30,000 ng/mL | 10 - 15,000 ng/mL | HPLC-MS/MS | [8] |

| Linearity Range (Urine) | 100 - 6,000 ng/mL | 200 - 60,000 ng/mL | HPLC-MS/MS | [8] |

| Precision (Intra- and Inter-day) | < 15% | < 15% | HPLC-MS/MS | [8] |

| Accuracy | 85 - 115% | 85 - 115% | HPLC-MS/MS | [8] |

| Limit of Detection (LOD) | - | - | HPLC-UV | [9] |

| Limit of Quantification (LOQ) | 0.4 µM (plasma) | 0.4 µM (plasma) | HPLC-UV | [9] |

Note: The data presented are from various studies and may not have used the exact protocol described above, but they are representative of the performance of methods for the analysis of acetaminophen and its glucuronide metabolite.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the solid-phase extraction of acetaminophen glucuronide from urine.

Signaling Pathway (Metabolism of Acetaminophen)

Caption: Metabolic pathways of acetaminophen in the liver.

References

- 1. Application of solid-phase extraction to the isolation and determination of paracetamol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. Hydrophilic-lipophilic balanced for solid phase extraction (SPE) | MACHEREY-NAGEL [mn-net.com]

- 6. dpxtechnologies.com [dpxtechnologies.com]

- 7. Bond Elut HLB | SPE Sorbent | Agilent [agilent.com]

- 8. Simultaneous quantitative determination of paracetamol and its glucuronide conjugate in human plasma and urine by liquid chromatography coupled to electrospray tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The quantification of paracetamol, paracetamol glucuronide and paracetamol sulphate in plasma and urine using a single high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of Acetaminophen Glucuronide using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (B1664979) is a widely used analgesic and antipyretic drug that is primarily metabolized in the liver. One of the major metabolic pathways is glucuronidation, where uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes conjugate acetaminophen with glucuronic acid to form acetaminophen glucuronide. This process increases the water solubility of acetaminophen, facilitating its excretion from the body.[1][2][3] The quantification of acetaminophen and its metabolites, such as acetaminophen glucuronide, is crucial in pharmacokinetic studies, drug metabolism research, and in assessing potential hepatotoxicity at high doses.[2][4]

This application note provides a detailed overview of the mass spectrometric fragmentation pattern of acetaminophen glucuronide and a comprehensive protocol for its quantification in biological matrices, particularly human plasma.

Mass Spectrometry Fragmentation Pattern of Acetaminophen Glucuronide

The fragmentation of acetaminophen glucuronide in a tandem mass spectrometer is highly dependent on the ionization mode employed. Electrospray ionization (ESI) is commonly used for the analysis of this polar metabolite.

Positive Ion Mode ([M+H]⁺)

In positive ion mode, acetaminophen glucuronide is typically observed as a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 328.1. Upon collision-induced dissociation (CID), the most characteristic fragmentation is the neutral loss of the glucuronic acid moiety (176 Da), resulting in the formation of the protonated acetaminophen aglycone at m/z 152.1. This transition is highly specific and is frequently used for the quantification of acetaminophen glucuronide in Multiple Reaction Monitoring (MRM) assays.

Negative Ion Mode ([M-H]⁻)

In negative ion mode, acetaminophen glucuronide is detected as a deprotonated molecule, [M-H]⁻, at an m/z of 326.1. The fragmentation pattern in negative mode is often more informative about the glucuronide structure itself. The primary fragmentation pathways involve the cleavage of the glycosidic bond and cross-ring cleavages of the glucuronic acid moiety. This results in characteristic product ions of the glucuronic acid group.

Quantitative Data Summary

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Neutral Loss (Da) |

| Acetaminophen Glucuronide | Positive (ESI+) | 328.1 | 152.1 | 176 |

| Acetaminophen Glucuronide | Negative (ESI-) | 326.1 | 175.0, 113.0, 85.0 | 151 (Acetaminophen) |

Visualizing the Fragmentation Pathways

Caption: Fragmentation pathways of acetaminophen glucuronide in positive and negative ion modes.

Experimental Protocol: Quantification of Acetaminophen Glucuronide in Human Plasma by LC-MS/MS

This protocol outlines a standard method for the extraction and quantification of acetaminophen glucuronide from human plasma samples.

Materials and Reagents

-

Acetaminophen glucuronide certified reference standard

-

Acetaminophen-d4 (internal standard)

-

LC-MS grade water

-

LC-MS grade acetonitrile (B52724)

-

LC-MS grade methanol

-

Formic acid (or ammonium (B1175870) acetate)

-

Human plasma (drug-free)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 10 µL of the internal standard working solution (Acetaminophen-d4) to all tubes except for the blank.

-

To precipitate proteins, add 300 µL of cold acetonitrile (or methanol) to each tube.

-

Vortex mix each tube for 30 seconds.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and centrifuge again to pellet any remaining particulates.

-

Transfer the final extract to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: Linear gradient to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: Return to 5% B

-

4.1-5.0 min: Re-equilibrate at 5% B

-

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive and negative modes can be used.

-

Ion Spray Voltage: +5500 V (positive mode) / -4500 V (negative mode)

-

Temperature: 500°C

-

Collision Gas: Nitrogen

-

Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Compound | Ionization Mode | Precursor (m/z) | Product (m/z) |

| Acetaminophen Glucuronide | Positive | 328.1 | 152.1 |

| Acetaminophen-d4 (IS) | Positive | 156.1 | 114.1 |

Experimental Workflow

Caption: A typical experimental workflow for the quantification of acetaminophen glucuronide in plasma.

Acetaminophen Metabolism Pathway

Acetaminophen undergoes extensive metabolism in the liver, primarily through glucuronidation and sulfation. A smaller fraction is oxidized by cytochrome P450 enzymes to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), which is subsequently detoxified by glutathione.

Caption: The metabolic pathway of acetaminophen in the liver.

Conclusion

The analysis of acetaminophen glucuronide by LC-MS/MS is a robust and sensitive method for its quantification in biological matrices. Understanding the specific fragmentation patterns in both positive and negative ion modes is essential for developing reliable analytical methods. The provided protocol offers a solid foundation for researchers to establish and validate their own assays for pharmacokinetic and drug metabolism studies involving acetaminophen.

References

Application Notes and Protocols: Acetaminophen Glucuronide Sodium Salt as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (B1664979) (APAP), a widely used analgesic and antipyretic drug, is extensively metabolized in the liver prior to excretion.[1][2] The primary metabolic pathway is glucuronidation, which accounts for approximately 45-55% of acetaminophen metabolism, leading to the formation of acetaminophen glucuronide.[3] This process is mediated by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A6, and UGT1A9.[3][4] The resulting acetaminophen glucuronide is an inactive and non-toxic metabolite that is readily excreted in the urine.[1][2]

Given its prominence as the major metabolite, the accurate quantification of acetaminophen glucuronide is crucial in pharmacokinetic, toxicological, and drug metabolism studies. Acetaminophen Glucuronide Sodium Salt serves as a critical analytical standard for these quantitative assays, enabling researchers to reliably determine its concentration in various biological matrices. This document provides detailed application notes and protocols for the use of this compound as an analytical standard, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Physicochemical Properties and Storage

Proper handling and storage of the analytical standard are paramount to ensure its integrity and the accuracy of experimental results.

| Property | Value |

| Synonyms | 4-Acetamidophenol Glucuronide, APAP Glucuronide, Paracetamol Glucuronide[4] |

| Molecular Formula | C₁₄H₁₆NNaO₈[4] |

| Molecular Weight | 349.3 g/mol [4] |

| Appearance | Solid[4] |

| Solubility | Slightly soluble in methanol (B129727) and water[4][5] |

| Storage Temperature | -20°C[4][6][7][8] |

| Stability | ≥ 4 years at -20°C[4] |

Note: Stock solutions, once prepared, should be stored at -20°C for up to 1 month or at -80°C for up to 6 months to prevent degradation.[6][8] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Acetaminophen Metabolism

Understanding the metabolic fate of acetaminophen is essential for interpreting analytical results. The following diagram illustrates the major metabolic pathways of acetaminophen.

Caption: Metabolic pathways of acetaminophen.

Experimental Protocols

The following protocols provide a general framework for the quantitative analysis of acetaminophen glucuronide in biological samples using LC-MS/MS. It is important to note that specific parameters may require optimization based on the instrumentation and matrix used.

Preparation of Stock and Working Standard Solutions